

what is BOC-FIFIF chemical structure

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Compound of Interest

Compound Name: BOC-FIFIF

Cat. No.: B3029643

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An In-depth Technical Guide to **BOC-FIFIF**: Structure, Function, and Experimental Applications

Introduction

BOC-FIFIF is a synthetic peptide that serves as a potent and selective antagonist for the Formyl Peptide Receptor 1 (FPR1). Structurally, it is a pentapeptide with an N-terminal tert-butyloxycarbonyl (Boc) protecting group. The peptide sequence is typically Boc-Phe-dLeu-Phe-dLeu-Phe, which is important for its biological activity.^{[1][2][3]} Due to its ability to block FPR1-mediated signaling, **BOC-FIFIF** is an invaluable tool in immunology and pharmacology for studying inflammatory processes, neutrophil trafficking, and host defense mechanisms.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental protocols for its use.

Chemical Structure and Properties

The designation "**BOC-FIFIF**" typically refers to the peptide with alternating Phenylalanine (F) and D-Leucine (I) residues. A closely related analog, often designated **BOC-FLFLF**, contains L-Leucine instead. Both are potent FPR1 antagonists, though their stereochemistry can influence their specific binding kinetics and efficacy.

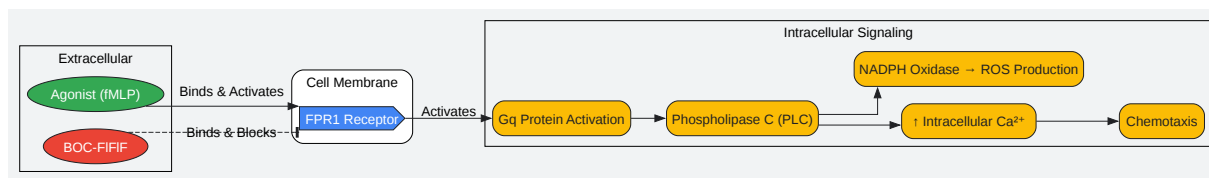
Property	Value (for Boc-Phe-dLeu-Phe-dLeu-Phe)	Value (for Boc-Phe-Leu-Phe-Leu-Phe)
Synonyms	BOC2, Boc-fLlLF	L-BOC-2, Boc-PLPLP
CAS Number	66556-73-8[1]	73572-58-4[4][5][6]
Molecular Formula	C44H59N5O8	C44H59N5O8[4][5][6]
Molecular Weight	~786.0 g/mol	785.98 g/mol [5]
Peptide Sequence	Boc-Phe-dLeu-Phe-dLeu-Phe	Boc-Phe-Leu-Phe-Leu-Phe[4][6]
Appearance	Solid	Solid[4][6]
Solubility	Sparingly soluble in chloroform and methanol[4][6]	Sparingly soluble in chloroform and methanol[4][6]
Storage	Recommended storage at -20°C or -80°C for long-term stability.[1]	Recommended storage at -20°C for long-term stability.[4][6]

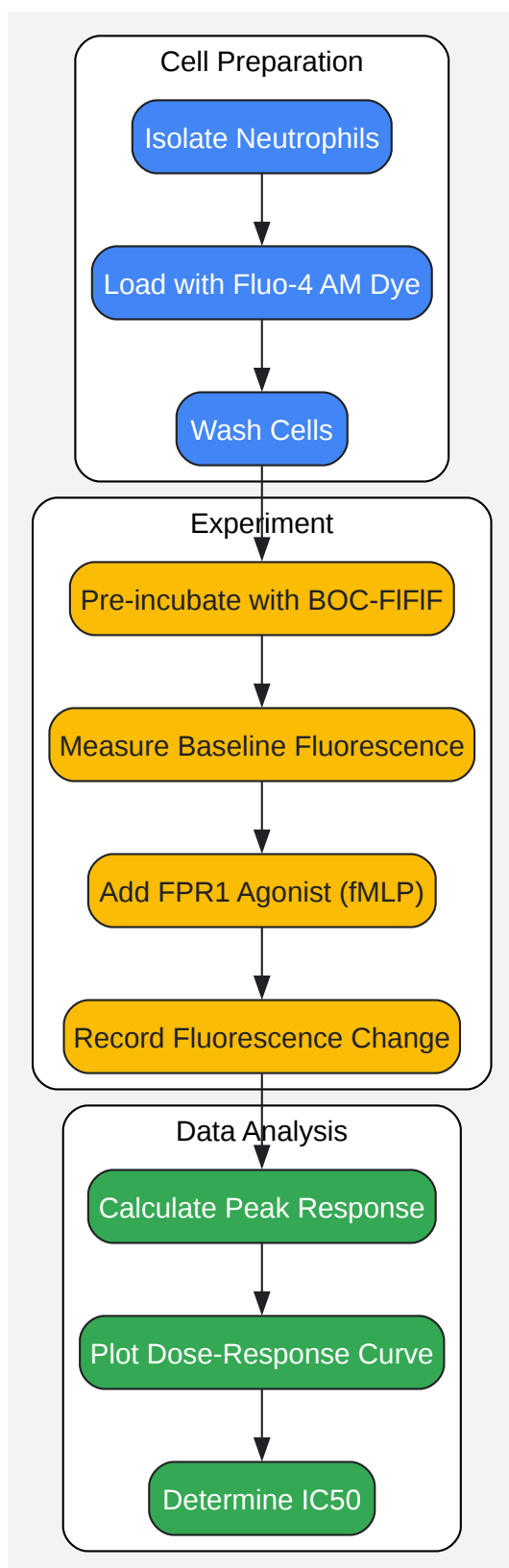
Mechanism of Action: FPR1 Antagonism

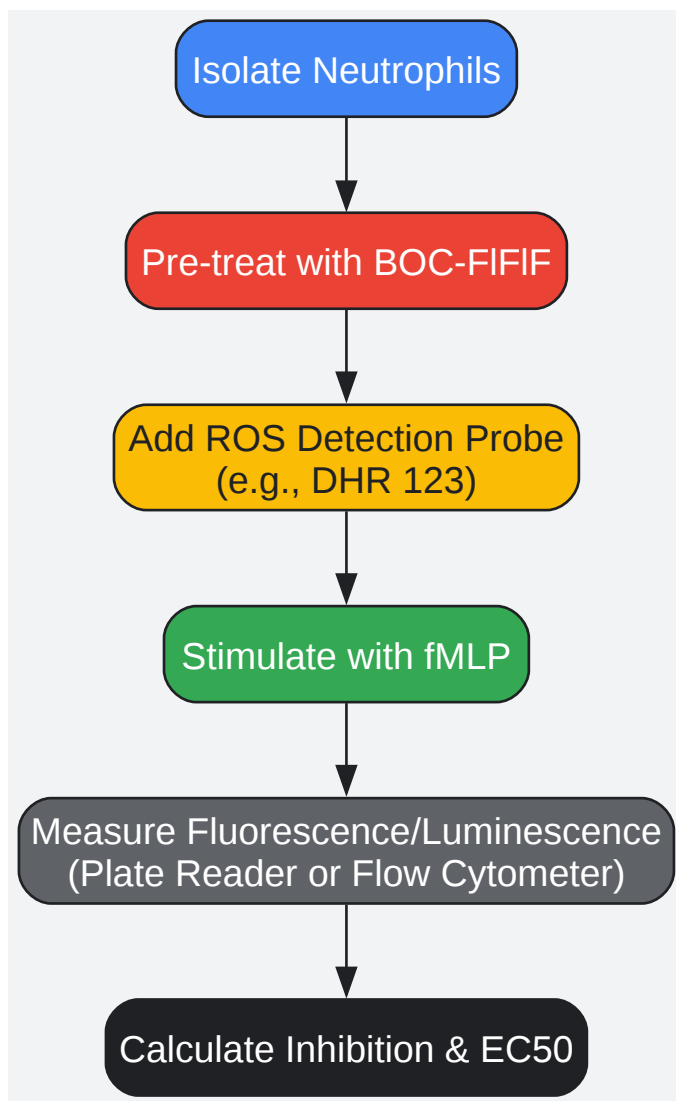
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[7][8] It plays a critical role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns associated with bacteria or damaged mitochondria.[8][9]

Upon binding of an agonist like N-formylmethionyl-leucyl-phenylalanine (fMLP), FPR1 activates intracellular signaling cascades. This involves the Gq family of G-proteins, leading to the activation of Phospholipase C (PLC).[1][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10] These events culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) via the NADPH oxidase complex.[1][7]

BOC-FIFIF acts as a competitive antagonist at the FPR1 binding site. By occupying the receptor, it prevents agonists from binding and initiating these downstream signaling pathways, thereby inhibiting the pro-inflammatory cellular responses.[1]







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